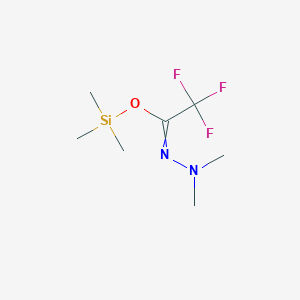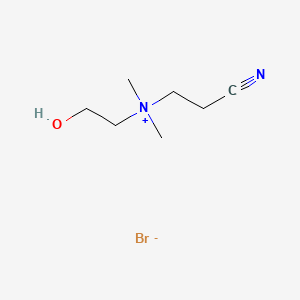
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of both cyano and hydroxyethyl groups attached to a dimethylammonium core, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide typically involves the reaction of dimethylamine with ethylene oxide to form (2-hydroxyethyl)dimethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by quaternization with hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiocyanates.
Wissenschaftliche Forschungsanwendungen
(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with proteins, altering their structure and function. These interactions are mediated through the compound’s quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components .
Vergleich Mit ähnlichen Verbindungen
- Hexadecyl(2-hydroxyethyl)dimethylammonium bromide
- Hexadecyl(2-hydroxypropyl)dimethylammonium bromide
- Hexadecyl(2-hydroxybutyl)dimethylammonium bromide
Comparison: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with longer alkyl chains are primarily used as surfactants and have different physicochemical properties .
Eigenschaften
CAS-Nummer |
92225-17-7 |
|---|---|
Molekularformel |
C7H15BrN2O |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-cyanoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C7H15N2O.BrH/c1-9(2,6-7-10)5-3-4-8;/h10H,3,5-7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SXDJJDWUZDEXBU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCC#N)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


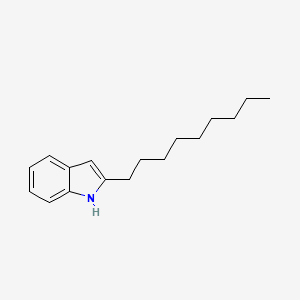
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
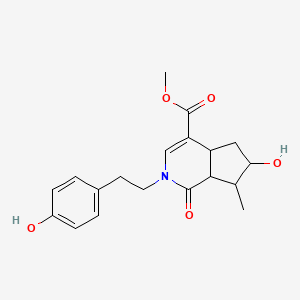

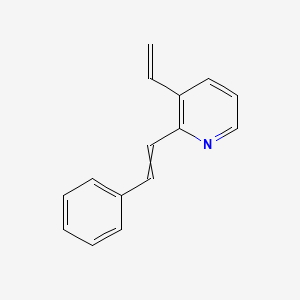
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
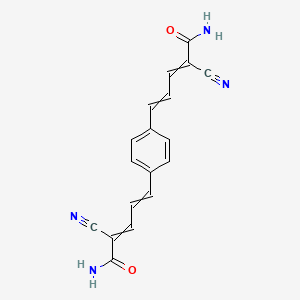
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
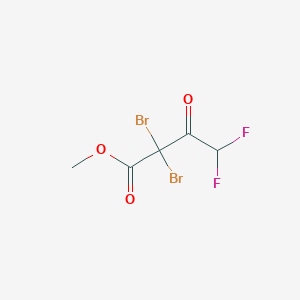

![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
